REACTION_CXSMILES
|
[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].ClCC(Cl)=O.[C:17]1(O)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(#N)C>[C:1]([O:11][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
3.93 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 19 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CUSTOM
|
Details
|
two neck 100 ml round bottom flash fitted with a mechanical stirrer and a reflux condenser
|
Type
|
CUSTOM
|
Details
|
The reaction flask was flushed with nitrogen through a gas inlet at the top of the reflux condenser
|
Type
|
CUSTOM
|
Details
|
placed in an 80° C.
|
Type
|
CUSTOM
|
Details
|
The reaction mixtures
|
Type
|
FILTRATION
|
Details
|
vacuum filtered through 30 g of neutral alumina
|
Type
|
CUSTOM
|
Details
|
to remove chloroacetic acid
|
Type
|
CUSTOM
|
Details
|
was then placed on a high vacuum line overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to remove any residual solvent
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC)(=O)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 26.37 mmol | |
AMOUNT: MASS | 6.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |